molecular formula C16H12FN3O B5830509 N-(4-fluorobenzyl)-6-quinoxalinecarboxamide

N-(4-fluorobenzyl)-6-quinoxalinecarboxamide

Cat. No. B5830509
M. Wt: 281.28 g/mol
InChI Key: LLJWGHZUZKSHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-6-quinoxalinecarboxamide, also known as NBQX, is a chemical compound that belongs to the class of quinoxaline derivatives. It is a selective antagonist for the ionotropic glutamate receptors, specifically the AMPA receptor subtype. NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

N-(4-fluorobenzyl)-6-quinoxalinecarboxamide acts as a selective antagonist for the ionotropic glutamate receptors, specifically the AMPA receptor subtype. By blocking the activity of these receptors, N-(4-fluorobenzyl)-6-quinoxalinecarboxamide reduces the excitatory neurotransmission mediated by glutamate, which can lead to seizure activity and neuronal damage in various neurological disorders.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-6-quinoxalinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce seizure activity and neuronal damage in models of epilepsy and stroke, and it has also been shown to improve cognitive function in models of Alzheimer's disease. Additionally, N-(4-fluorobenzyl)-6-quinoxalinecarboxamide has been shown to have neuroprotective effects in models of traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-6-quinoxalinecarboxamide has several advantages for use in laboratory experiments. It is a selective antagonist for the AMPA receptor subtype, which allows for precise manipulation of glutamatergic neurotransmission. Additionally, N-(4-fluorobenzyl)-6-quinoxalinecarboxamide has been extensively studied in animal models, which provides a wealth of information on its potential therapeutic applications. However, there are also limitations to the use of N-(4-fluorobenzyl)-6-quinoxalinecarboxamide in laboratory experiments. It has been shown to have off-target effects on other ionotropic glutamate receptors, which can complicate interpretation of results. Additionally, the effects of N-(4-fluorobenzyl)-6-quinoxalinecarboxamide may vary depending on the specific neurological disorder being studied.

Future Directions

There are several potential future directions for research on N-(4-fluorobenzyl)-6-quinoxalinecarboxamide. One area of interest is the development of more selective AMPA receptor antagonists, which could provide more precise manipulation of glutamatergic neurotransmission. Additionally, there is interest in investigating the potential therapeutic applications of N-(4-fluorobenzyl)-6-quinoxalinecarboxamide in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is interest in investigating the potential use of N-(4-fluorobenzyl)-6-quinoxalinecarboxamide in combination with other drugs, such as NMDA receptor antagonists, to provide more effective treatment for neurological disorders.

Synthesis Methods

N-(4-fluorobenzyl)-6-quinoxalinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-fluorobenzylamine with 2-nitrophenylacetic acid, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then coupled with 2-chloroquinoxaline in the presence of a base to form N-(4-fluorobenzyl)-6-quinoxalinecarboxamide.

Scientific Research Applications

N-(4-fluorobenzyl)-6-quinoxalinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anticonvulsant effects in animal models of epilepsy, and it has also been investigated as a potential neuroprotective agent in stroke and traumatic brain injury. Additionally, N-(4-fluorobenzyl)-6-quinoxalinecarboxamide has been studied for its potential to improve cognitive function in neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-13-4-1-11(2-5-13)10-20-16(21)12-3-6-14-15(9-12)19-8-7-18-14/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJWGHZUZKSHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC3=NC=CN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.